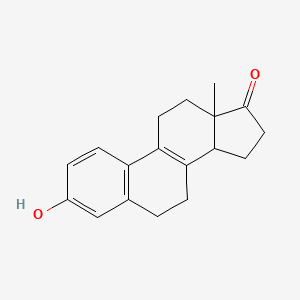

delta8,9-Dehydroestrone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGSRCWSHMWPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35419-83-1 | |

| Record name | NSC124415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Contextualization Within the Estrogen Steroid Family

Delta-8,9-dehydroestrone, also known as Δ⁸-estrone, is a naturally occurring estrogen found in horses. wikipedia.org It belongs to the estrogen steroid family, a class of hormones crucial for the development and regulation of the female reproductive system and secondary sexual characteristics. ontosight.ai Structurally, it is closely related to other equine estrogens such as equilin (B196234) and equilenin, as well as the primary human estrogen, estrone (B1671321). wikipedia.org The defining feature of delta-8,9-dehydroestrone is the presence of a double bond between carbons 8 and 9 in the steroid's B-ring, a feature that distinguishes it from its isomer, equilin, which has a double bond between carbons 7 and 8. nih.gov

This compound is a notable component of conjugated equine estrogens (CEE), a complex mixture of estrogens extracted from the urine of pregnant mares and used in hormone replacement therapy. wikipedia.orggoogle.com Within this mixture, delta-8,9-dehydroestrone sulfate (B86663) is considered a minor constituent, accounting for approximately 3.5% of the total estrogens. wikipedia.org

In the body, delta-8,9-dehydroestrone is a pro-hormone that is metabolized into its more active form, 8,9-dehydro-17β-estradiol. wikipedia.org This conversion is analogous to the metabolic pathway of estrone, which is converted to the more potent estradiol (B170435). wikipedia.orgwikipedia.org This metabolic activation is a key aspect of its pharmacological activity.

Historical Perspectives on Its Identification and Initial Characterization in Complex Estrogen Mixtures

The first formal description of delta-8,9-dehydroestrone in scientific literature occurred in 1997. wikipedia.org Its identification and characterization were significantly advanced by the development of sophisticated analytical techniques, particularly in the context of analyzing the composition of conjugated equine estrogens. The complexity of CEE, containing numerous structurally similar estrogens, presented a considerable analytical challenge.

The separation of delta-8,9-dehydroestrone sulfate (B86663) from its isomer, equilin (B196234) sulfate, proved to be a critical step in its characterization. Conventional analytical methods, such as high-performance liquid chromatography (HPLC) with C18 columns, were initially unable to resolve these two isomers. nih.gov A breakthrough came with the application of liquid chromatography-mass spectrometry (LC-MS) coupled with specialized stationary phases. Researchers found that while standard C18 and other alkyl-bonded silica (B1680970) phases were ineffective, partial separation could be achieved with phenyl-bonded silica phases. nih.gov Ultimately, baseline separation was successfully accomplished using carbon-based stationary phases, such as porous graphitic carbon and carbon-coated zirconia. nih.gov These advanced chromatographic methods were instrumental in accurately identifying and quantifying delta-8,9-dehydroestrone within the complex matrix of CEE. nih.govnih.gov

The characterization of delta-8,9-dehydroestrone gained further prominence during the regulatory evaluation of generic versions of Premarin®, the brand name for CEE. The discovery and subsequent focus on this "new" component of the mixture highlighted the complexity of CEE and the challenges in establishing bioequivalence for generic formulations. nih.gov

Rationale for Focused Academic Inquiry into Delta 8,9 Dehydroestrone S Unique Biological Profile

Established Methods for delta-8,9-Dehydroestrone Synthesis

The synthesis of delta-8,9-dehydroestrone has been approached through various methods, primarily focusing on the isomerization of related steroids. A significant challenge in its synthesis is achieving high purity and the correct stereochemical configuration.

One of the primary methods for producing highly pure delta-8,9-dehydroestrone involves the isomerization of equilin (B196234). google.com This process can be effectively carried out using lithium salts of ethylenediamine (B42938). google.com The reaction conditions, including the choice of solvents, are critical; for instance, the addition of cosolvents like tetrahydrofuran (B95107) or dimethylsulfoxide often leads to the formation of mixtures containing both delta-8,9-dehydroestrone derivatives and equilin. google.com

Historically, isomerization has also been achieved in hyperacidic media, such as hydrogen fluoride (B91410) or a mixture of hydrogen fluoride and antimony fluoride. google.com However, these reaction conditions are extremely hazardous and are considered unsuitable and unacceptable for large-scale industrial production. google.com

The table below summarizes key synthetic methods.

Table 1: Established Synthetic Methods for delta-8,9-Dehydroestrone| Method | Reagents/Conditions | Purity/Outcome | Reference |

|---|---|---|---|

| Isomerization of Equilin | Lithium salts of ethylenediamine | Production of very pure delta-8,9-dehydroestrone | google.com |

| Isomerization of Equilin | Hydrogen fluoride or Hydrogen fluoride/antimony fluoride at -30 °C | Conversion to delta-8,9-dehydroestrone achieved, but method is hazardous | google.com |

Approaches to Structurally Related delta-8,9-Dehydroestrone Derivatives and Precursors

Research has also focused on the synthesis of various derivatives and analogues of delta-8,9-dehydroestrone to explore their properties and for use as research standards. These derivatives often involve modification at the C3 hydroxyl group or the C17 ketone.

The most common derivative is the sulfated form, delta-8,9-dehydroestrone sulfate, which is a component of conjugated estrogen products. wikipedia.orgontosight.ai The synthesis of this derivative involves the sulfation of the C3 hydroxyl group. google.comontosight.ai To facilitate this, a protecting group, such as a tetrahydropyranyl (THP) ether, can be used on the C3 hydroxyl. This group is stable under the isomerization conditions used to form the delta-8,9 double bond and can be easily removed afterward to allow for sulfation. google.com

Another important class of derivatives includes the reduced forms at the C17 position. The active metabolite, 8,9-dehydro-17β-estradiol, is formed by the reduction of the C17-ketone of delta-8,9-dehydroestrone. wikipedia.orgwikipedia.org The 17α-estradiol analogue is also a likely component in conjugated estrogens, though it has not been definitively identified. wikipedia.org The synthesis of these 17-hydroxy derivatives is a key area of focus. google.com Furthermore, a facile six-step synthesis has been described for ent-17β-estradiol and its analogues, including those with 2-alkyl substituents and a cis-fused C,D-ring system, demonstrating the accessibility of various structurally related compounds. researchgate.net

The table below lists common derivatives.

Table 2: Common Derivatives of delta-8,9-Dehydroestrone| Derivative Name | Chemical Modification | CAS Number | Molecular Formula | Reference |

|---|---|---|---|---|

| delta-8,9-Dehydroestrone Sulfate Sodium Salt | Sulfation at C3 hydroxyl group | 61612-83-7 | C₁₈H₁₉NaO₅S | scbt.comclearsynth.com |

| 8,9-Dehydro-17β-estradiol | Reduction of C17 ketone to hydroxyl | 23392-54-3 | C₁₈H₂₂O₂ | wikipedia.org |

| Estrone-D4 Sulfate | Deuterium labeling | 735254-54-3 | C₁₈H₁₈D₄O₅S | kmpharma.in |

Stereochemical Considerations in Synthetic Design and Isomeric Purity

The stereochemistry of delta-8,9-dehydroestrone is a critical aspect of its synthesis and characterization. The natural and synthetically targeted compound has a specific stereochemical configuration, defined by the IUPAC name (13S,14S)-3-Hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one. wikipedia.org

A significant challenge in its production and analysis is its separation from the isomeric equine estrogen, equilin. nih.gov The two compounds are isomers that are difficult to resolve using standard chromatographic techniques. nih.gov Specialized ultra-high-performance liquid chromatography (UHPLC) stationary phases, such as those coated with carbon or porous graphitic carbon, have been investigated to achieve separation of their sulfated forms. nih.gov The ability to produce delta-8,9-dehydroestrone with high isomeric purity is therefore a key goal of synthetic design. The method involving isomerization of equilin with lithium salts of ethylenediamine is noted for its ability to produce "very pure" delta-8,9-dehydroestrone, suggesting a high degree of stereochemical control. google.com

When synthesizing derivatives, such as the 17β-estradiol metabolite, control of the stereochemistry at the C17 position is also essential. The desired configuration for this active metabolite is (17S). wikipedia.org Synthetic strategies must therefore employ stereoselective reductions of the C17 ketone to achieve the correct orientation of the hydroxyl group.

Strategies for the Production of Metabolite Standards for Research

The production of high-purity standards of delta-8,9-dehydroestrone and its metabolites is crucial for research, particularly for pharmacokinetic studies and for the accurate quantification of these compounds in biological matrices and pharmaceutical formulations. clearsynth.comnih.gov

A primary strategy is the synthesis of its major active metabolite, 8,9-dehydro-17β-estradiol. wikipedia.orgnih.gov As delta-8,9-dehydroestrone is metabolized to this 17β-hydroxy form in humans, having a pure standard of this compound is essential for metabolic studies. nih.gov

Another vital strategy involves the synthesis of stable isotope-labeled (SIL) analogues, typically using deuterium. These deuterated standards (e.g., Estrone-D4) are indispensable for quantitative analysis using mass spectrometry-based methods like LC-MS. kmpharma.in They serve as internal standards, allowing for precise quantification by correcting for variations in sample preparation and instrument response. Several deuterated versions of related estrogens and their conjugates are available for custom synthesis, highlighting the importance of this approach for rigorous analytical method development and validation. kmpharma.insynzeal.com

The table below lists key metabolite and isotope-labeled standards.

Table 3: Metabolite and Isotope-Labeled Standards for Research| Compound Name | Type | Purpose | Reference |

|---|---|---|---|

| 8,9-Dehydro-17β-estradiol | Active Metabolite | Standard for metabolic and pharmacological studies | wikipedia.orgnih.gov |

| Estrone-D4 Sulfate | Isotope-Labeled Standard | Internal standard for quantitative LC-MS analysis | kmpharma.in |

| Estrone-O-β-D-Glucuronide-d4 | Isotope-Labeled Standard | Internal standard for analysis of glucuronidated metabolites | kmpharma.in |

Enzymatic Conversion to 17β-delta8,9-Dehydroestradiol

The primary activation pathway for delta-8,9-dehydroestrone is its conversion to the corresponding 17β-hydroxysteroid derivative, 17β-delta-8,9-dehydroestradiol. wikipedia.orgwikipedia.org This process is analogous to the conversion of the endogenous estrogen, estrone, to its more biologically potent form, 17β-estradiol. wikipedia.org This metabolic step is critical, as 17β-delta-8,9-dehydroestradiol is considered an important active metabolite responsible for the estrogenic effects of its parent compound. wikipedia.orgebm-journal.org

The enzymes responsible for this reduction at the C-17 position belong to the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily. ebm-journal.org Clinical studies have shown that even when administered as a sulfate conjugate (delta-8,9-dehydroestrone sulfate), the compound is efficiently metabolized to its 17β-reduced form, with a conversion ratio of at least 1:1. This biotransformation significantly enhances the biological activity, as the resulting 17β-hydroxyl metabolites generally exhibit higher binding affinity for estrogen receptors. ebm-journal.org

Processes of Sulfate Conjugation and Deconjugation in Biological Systems

Like other estrogens, delta-8,9-dehydroestrone and its metabolites are subject to conjugation, primarily through sulfation. This process is a key part of the broader metabolic pathways for estrogens, rendering the hormones more water-soluble for transport and excretion while generally inactivating them. ontosight.ai

Sulfate Conjugation: The addition of a sulfate group to delta-8,9-dehydroestrone is catalyzed by enzymes from the sulfotransferase (SULT) family. ontosight.ai These enzymes transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the steroid. nih.gov Specifically, SULT1E1 is recognized as a key enzyme in estrogen homeostasis, responsible for the sulfation and subsequent inactivation of estrogens like estrone and estradiol (B170435). uniprot.org This process results in the formation of delta-8,9-dehydroestrone sulfate, a major circulating form of the compound and a constituent of conjugated estrogen therapies. ontosight.ai

Sulfate Deconjugation (Desulfation): The reverse reaction, the removal of the sulfate group, is catalyzed by the enzyme steroid sulfatase (STS), also known as arylsulfatase. nih.govresearchgate.net This enzymatic hydrolysis converts the inactive estrogen sulfate back into its biologically active, unconjugated form. nih.gov This deconjugation process is not systemic but occurs in specific target tissues, allowing for localized control of active estrogen levels. The balance between SULT and STS activities is a critical mechanism for regulating the effects of estrogens in peripheral tissues. nih.govoup.com

Identification and Characterization of Other Minor Metabolites

Beyond the primary conversion to its 17β-estradiol derivative, delta-8,9-dehydroestrone is metabolized into several other minor compounds. The identification of these metabolites provides further insight into its complex biotransformation.

Catechol Metabolites : Research has identified the formation of catechol intermediates from delta-8,9-dehydroestrone sulfate. These include 2-hydroxy- and 4-hydroxy-delta-8,9-dehydroestrone. The formation of these hydroxylated metabolites is significant as they can be further oxidized to form electrophilic ortho-quinones. This oxidative pathway is primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net

17α-delta-8,9-Dehydroestradiol : There is evidence to suggest the existence of the 17α-epimer, 8,9-dehydro-17α-estradiol, as another potential metabolite. wikipedia.org While its presence in conjugated estrogens has been considered likely, its definitive identification has not been consistently reported in available literature. wikipedia.org The 17α-estradiol compounds are generally noted to have significantly lower estrogenic potency compared to their 17β counterparts. wikipedia.org

The characterization of these minor metabolites is crucial for a complete understanding of the compound's pharmacological profile.

Tissue-Specific Metabolic Enzymes and Their Regulatory Mechanisms

The metabolism of delta-8,9-dehydroestrone is not uniform throughout the body; rather, it is characterized by tissue-specific enzymatic activity that leads to differential effects in various organs. This tissue selectivity is a hallmark of its pharmacology. mdedge.com

The distribution and activity of key metabolic enzymes are central to this phenomenon:

17β-Hydroxysteroid Dehydrogenases (17β-HSDs) : Various isozymes of 17β-HSD are expressed in a tissue-specific manner. For example, different subtypes are predominant in the testes versus the ovaries, and in the endometrium and placenta, which dictates the local capacity to convert delta-8,9-dehydroestrone to its more active 17β-estradiol form. ebm-journal.org

Steroid Sulfatase (STS) and Sulfotransferases (SULTs) : The relative balance of STS and SULT activity is a key regulatory mechanism in peripheral tissues. nih.gov Tissues with high STS expression can locally generate active estrogens from circulating sulfates. Conversely, high SULT activity leads to local inactivation. This enzymatic balance is critical in hormone-dependent tissues like the breast and uterus. nih.govoup.com For instance, some studies indicate that delta-8,9-dehydroestrone sulfate acts as a potent estrogen agonist in the brain but is a weak agonist in the liver, suggesting differential metabolism and activity in these tissues. mdedge.com

Cytochrome P450 (CYP) Enzymes : Specific CYP enzymes involved in estrogen metabolism are also expressed in a tissue-specific manner. CYP1B1, an enzyme that efficiently catalyzes the 4-hydroxylation of estrogens, is found in breast tissue, including both epithelial cells and fibroblasts. oup.com Its co-localization with aromatase (the enzyme that synthesizes estrogens) means that the formation of 4-hydroxy metabolites can occur directly within the target tissue, potentially leading to higher local concentrations than what is observed in systemic circulation. oup.com

This localized metabolic control allows for the tissue-selective effects observed with delta-8,9-dehydroestrone, where it can exert significant estrogenic action on bone and the central nervous system while having minimal effects on other tissues like the liver.

Interactive Data Table: Key Metabolites of delta-8,9-Dehydroestrone

| Metabolite | Precursor Compound | Key Enzyme Family Involved | Significance |

| 17β-delta-8,9-Dehydroestradiol | delta-8,9-Dehydroestrone | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Primary active metabolite; potent estrogenic effects. wikipedia.orgwikipedia.org |

| delta-8,9-Dehydroestrone Sulfate | delta-8,9-Dehydroestrone | Sulfotransferase (SULT) | Inactive, circulating form for transport. ontosight.ai |

| 2-hydroxy-delta-8,9-Dehydroestrone | delta-8,9-Dehydroestrone | Cytochrome P450 (CYP) | Minor catechol metabolite. |

| 4-hydroxy-delta-8,9-Dehydroestrone | delta-8,9-Dehydroestrone | Cytochrome P450 (CYP) | Minor catechol metabolite. |

| 17α-delta-8,9-Dehydroestradiol | delta-8,9-Dehydroestrone | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Potential minor metabolite; likely weak estrogenic activity. wikipedia.org |

Molecular Mechanisms of Delta8,9 Dehydroestrone Action and Receptor Interactions

Estrogen Receptor Subtype (ERα and ERβ) Binding Affinities and Ligand Selectivity

Delta-8,9-dehydroestrone, along with its active metabolite 8,9-dehydro-17β-estradiol, interacts with both estrogen receptor subtypes, ERα and ERβ, though with varying affinities compared to the primary human estrogen, 17β-estradiol. oup.comwikipedia.org Studies have shown that the binding affinity of a ligand to its receptor is a crucial determinant of its biological activity, although not the sole factor. oup.com

The relative binding affinities (RBAs) of delta-8,9-dehydroestrone for ERα and ERβ are generally lower than that of 17β-estradiol. Specifically, the RBA of delta-8,9-dehydroestrone for ERα is reported to be 19% and for ERβ is 32% relative to 17β-estradiol (where 17β-estradiol is 100%). wikipedia.org In comparison, its metabolite, 8,9-dehydro-17β-estradiol, shows higher affinities with an RBA of 68% for ERα and 72% for ERβ. wikipedia.org This suggests that the conversion to its 17β-hydroxy form significantly enhances its receptor binding potential.

This compound is one of several equine estrogens that demonstrate a degree of selectivity towards ERβ. oup.com While most ring B unsaturated estrogens generally have a two- to eight-fold lower affinity for both ERα and ERβ compared to 17β-estradiol, some, including delta-8,9-dehydroestrone, exhibit a two to four times greater affinity for ERβ over ERα. oup.com This preferential binding to ERβ may contribute to its tissue-selective effects. nih.govnih.gov For instance, some research suggests that delta-8,9-dehydroestrone sulfate (B86663) acts as a potent estrogen agonist in the brain while being a weak agonist in the liver. mdedge.com

Below is a data table summarizing the relative binding affinities of delta-8,9-dehydroestrone and related compounds.

| Compound | Relative Binding Affinity (%) for ERα | Relative Binding Affinity (%) for ERβ | ERα/ERβ Selectivity Ratio |

| delta-8,9-Dehydroestrone | 19 wikipedia.org | 32 wikipedia.org | 0.59 wikipedia.org |

| 8,9-Dehydro-17β-estradiol | 68 wikipedia.org | 72 wikipedia.org | 0.94 wikipedia.org |

| 17β-Estradiol | 100 oup.complos.org | 100 oup.complos.org | 1.00 oup.com |

| Estrone (B1671321) | 19 oup.com | 32 oup.com | 0.59 oup.com |

| Equilin (B196234) | 13 wikipedia.org | 49 wikipedia.org | 0.27 wikipedia.org |

Data compiled from multiple sources. oup.comwikipedia.orgplos.orgwikipedia.org

Ligand-Induced Modulation of Estrogen Receptor Conformation and Dimerization

The binding of an estrogenic ligand, such as delta-8,9-dehydroestrone, to the ligand-binding domain (LBD) of an estrogen receptor induces a critical conformational change in the receptor protein. drugbank.com This alteration is a prerequisite for subsequent steps in the signaling cascade, including receptor dimerization. Upon ligand binding, the estrogen receptor can form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ). dovepress.com

The specific conformation adopted by the receptor-ligand complex is dependent on the chemical structure of the bound ligand. researchgate.net These distinct conformations influence the receptor's ability to interact with other proteins, thereby dictating the nature and magnitude of the downstream biological response. While direct crystallographic studies of delta-8,9-dehydroestrone bound to ERs are not widely available, the principle that different ligands induce unique receptor conformations is well-established for the estrogen receptor family. mdedge.com This ligand-specific conformational change is a key mechanism underlying the tissue-selective actions of compounds like delta-8,9-dehydroestrone. nih.gov

Mechanisms of Coregulator Recruitment and Dissociation

Following ligand-induced conformational changes and dimerization, the estrogen receptor complex interacts with a large array of coregulator proteins. These coregulators, which include coactivators and corepressors, modulate the transcriptional activity of the receptor. dovepress.com The recruitment of these coregulators is a pivotal step in estrogen-mediated gene expression.

The specific three-dimensional shape of the ligand-bound receptor determines which coregulators can bind to its surface. Agonists like 17β-estradiol promote a receptor conformation that favors the recruitment of coactivators, which often possess a conserved LXXLL motif (where L is leucine (B10760876) and X is any amino acid). researchgate.netnih.gov These coactivators then facilitate the assembly of the transcriptional machinery, leading to gene activation.

Studies have utilized delta-8,9-dehydroestrone as a ligand to investigate these interactions. In cellular assays, delta-8,9-dehydroestrone, acting as an agonist, facilitates the interaction between the estrogen receptor and LXXLL-containing peptides, a hallmark of coactivator recruitment. researchgate.netnih.govresearchgate.net The specific profile of recruited coactivators and dissociated corepressors can vary depending on the ligand, the ER subtype, and the cellular context, contributing to the differential biological effects of various estrogens. mdedge.com

Genomic Signaling Pathways: Estrogen Response Element (ERE)-Mediated Gene Transcription Regulation

The classical mechanism of estrogen action, known as the genomic pathway, involves the direct binding of the estrogen-receptor complex to specific DNA sequences called estrogen response elements (EREs) located in the promoter regions of target genes. dovepress.com This interaction initiates the process of gene transcription, leading to the synthesis of new proteins and subsequent physiological effects.

The ERα and ERβ subtypes can both bind to EREs as homodimers or heterodimers. dovepress.com The transcriptional activity of delta-8,9-dehydroestrone is mediated through this ERE-dependent pathway. Upon binding delta-8,9-dehydroestrone, the ER complex is activated and translocates to the nucleus, where it binds to EREs and recruits coregulators to modulate the transcription of target genes. researchgate.net For example, delta-8,9-dehydroestrone has been shown to induce ER-mediated transactivation in reporter gene assays, confirming its activity through this genomic signaling pathway. researchgate.netresearchgate.net

Target Tissue Selectivity and Functional Phenotypes of Delta8,9 Dehydroestrone

Neuroendocrine System Regulation

Delta8,9-Dehydroestrone demonstrates potent activity within the neuroendocrine system, particularly in the regulation of gonadotropin secretion and its influence on the hypothalamic-pituitary axis.

Mechanisms of Gonadotropin Secretion Modulation (e.g., FSH, LH)

This compound sulfate (B86663) (Δ⁸,⁹-DHES) has been shown to significantly suppress the secretion of both follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.govoup.com This effect is a well-documented action of estrogens with full agonist activity. oup.com The primary mechanism for this modulation is believed to be through the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis.

Estrogens, including this compound, exert their influence on the hypothalamus to decrease the pulsatile release of gonadotropin-releasing hormone (GnRH). yourhormones.info This reduction in GnRH stimulation of the anterior pituitary gland leads to a subsequent decrease in the synthesis and release of FSH and LH. yourhormones.info In postmenopausal women, a state characterized by elevated gonadotropin levels due to the lack of ovarian estrogen feedback, administration of this compound has demonstrated a potent suppression of FSH and LH, comparable to that of estrone (B1671321) sulfate. nih.govoup.com

The following table summarizes the observed effects of this compound sulfate on gonadotropin levels in postmenopausal women.

| Hormone | Effect of this compound Sulfate Administration | Reference |

| Follicle-Stimulating Hormone (FSH) | Significant suppression | nih.govoup.com |

| Luteinizing Hormone (LH) | Significant suppression | nih.govoup.com |

Influence on Hypothalamic-Pituitary Axis Function

The influence of this compound on the hypothalamic-pituitary axis extends from its modulation of gonadotropin secretion. By reducing the release of GnRH from the hypothalamus, it directly impacts the function of the pituitary's gonadotroph cells. yourhormones.info This centrally mediated action underscores the compound's role as a significant neuroendocrine regulator.

The potent effect of this compound on the HPG axis is a key component of its pharmacological profile, contributing to its distinct tissue selectivity. nih.govoup.com While detailed studies establishing the dose-response and time-course relationships for this compound on gonadotropin suppression are not extensively detailed in the available literature, its activity is consistent with preclinical data from animal models. oup.com

Central Nervous System Modulation

This compound also exhibits modulatory effects within the central nervous system, with potential implications for neuroprotection and cognitive processes.

Mechanisms of Neuroprotection in In Vitro Neuronal Models

While specific studies on the neuroprotective mechanisms of this compound in in vitro neuronal models are not extensively available, the broader class of estrogens is known to confer neuroprotection through various mechanisms. These are likely to be relevant to the actions of this compound and its metabolites.

Estrogens can exert neuroprotective effects through:

Antioxidant properties: Scavenging of reactive oxygen species to reduce oxidative stress-induced neuronal damage.

Modulation of apoptotic pathways: Upregulation of anti-apoptotic proteins and downregulation of pro-apoptotic proteins.

Anti-inflammatory actions: Attenuation of inflammatory responses in the brain.

Genomic and non-genomic signaling: Interaction with estrogen receptors to modulate gene expression and activate signaling cascades that promote cell survival. dovepress.com

Phytoestrogens, which are plant-derived compounds with estrogen-like activity, have demonstrated neuroprotective effects in models of glutamate-induced cell death, suggesting a potential for estrogenic compounds to protect against excitotoxicity. nih.gov

Interactions with Cholinergic Systems and Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Expression

The interaction between estrogens and the central cholinergic system is crucial for cognitive functions, including memory and attention. Estrogens have been shown to have a trophic effect on cholinergic neurons, promoting their growth, development, and survival. nih.gov

While direct studies on this compound are limited, estrogens can influence the cholinergic system by:

Upregulating cholinergic function: Enhancing the synthesis and release of acetylcholine.

Promoting neurite outgrowth: Stimulating the branching of cholinergic neurons. nih.gov

Modulating nicotinic acetylcholine receptor (nAChR) expression: Estrogen receptors can play a role in the upregulation of nAChR gene expression. nih.gov

These interactions suggest that estrogenic compounds can significantly impact cholinergic neurotransmission, which may have implications for age-related cognitive changes. nih.gov

Influence on Spatial Memory and Learning Processes in Preclinical Animal Models

In ovariectomized rats, chronic estrogen treatment has been shown to improve choice accuracy in an eight-arm radial maze task, suggesting an enhancement of learning and memory. The effects of estrogens on spatial memory appear to be dependent on the duration of treatment, with chronic administration yielding more significant improvements.

The following table outlines the general effects of estrogens on spatial memory in preclinical models.

| Cognitive Function | Effect of Estrogen Administration in Preclinical Models | Common Preclinical Models | Reference |

| Spatial Reference Memory | Enhancement | Morris Water Task, Radial Arm Maze | noaa.gov |

| Spatial Working Memory | Improvement with long-term treatment | Radial Arm Maze | |

| Learning and Acquisition | Enhanced performance in spatial tasks | Radial Arm Maze |

The mechanisms underlying these cognitive enhancements are thought to involve estrogen's modulation of various neurotransmitter systems, including the cholinergic system, and its effects on synaptic plasticity in brain regions critical for memory, such as the hippocampus. dntb.gov.ua

Studies on Neuronal Proliferation, Differentiation, and Synaptic Plasticity

While this compound sulfate (Δ8,9-DHES) has been identified as a centrally active molecule with significant effects on neuroendocrine and vasomotor parameters, specific research detailing its direct impact on neuronal proliferation, differentiation, and synaptic plasticity at the cellular level is limited. nih.govoup.com Its efficacy in mitigating vasomotor symptoms, which are regulated by the central nervous system, strongly suggests a neurological mechanism of action. nih.gov

The broader class of estrogens is known to exert significant influence on brain plasticity. These effects are often mediated through various signaling pathways and interactions with estrogen receptors (ERα and ERβ) located in neuronal compartments. nih.govendocrine.org General mechanisms of estrogenic action in the brain that may be relevant include:

Synapse Formation: Estrogens can increase the density of dendritic spines and induce the formation of new excitatory synapses, particularly in regions like the hippocampus. endocrine.orgphysiology.org This process often requires the activation of N-methyl-D-aspartate (NMDA) receptors. physiology.org

Activation of Signaling Cascades: Estrogens can rapidly activate intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govoup.com These cascades are crucial for neuronal survival and plasticity.

Cellular Selectivity: Tissue-selective estrogens can have differential effects on various brain cell types, including neurons, astrocytes, and microglia, further contributing to their specific neuroprotective and neurotrophic profiles. nih.gov

Given the characterization of this compound as a centrally active estrogen, it is plausible that its neurological effects are mediated through similar pathways, but further investigation is required to elucidate the specific molecular interactions and downstream consequences on neuronal structure and function.

Skeletal System Homeostasis

This compound demonstrates significant estrogenic activity within the skeletal system, playing a role in the maintenance of bone homeostasis. Its effects are particularly notable in the regulation of bone resorption, a key process in preventing bone loss. nih.gov

Regulation of Bone Resorption Markers (e.g., N-telopeptide) in Preclinical Models

Clinical studies in postmenopausal women have provided direct evidence of the anti-resorptive properties of this compound sulfate. Administration of Δ8,9-DHES led to a marked decrease in the urinary excretion of N-telopeptide (NTx), a specific biomarker for bone resorption. nih.gov After eight weeks of treatment, a suppression of approximately 40% in urinary NTx levels was observed. nih.govresearchgate.net This degree of suppression was comparable to that achieved with a much higher dose of estrone sulfate, highlighting the potency of this compound in bone preservation. nih.govoup.com

Table 1: Effect of this compound Sulfate on Bone Resorption Marker

| Compound | Biomarker | Observation Period | Effect | Reference |

|---|---|---|---|---|

| This compound Sulfate | Urinary N-telopeptide (NTx) | 8 Weeks | ~40% Suppression | nih.govresearchgate.net |

Cellular Mechanisms in Osteoblast and Osteoclast Lineages

While specific studies detailing the cellular mechanisms of this compound on bone cell lineages are not extensively available, its potent anti-resorptive effects are consistent with the established actions of estrogens on osteoclasts and osteoblasts. Estrogens are key regulators of bone remodeling. researchgate.net

The primary mechanism by which estrogens preserve bone mass is through the suppression of osteoclasts, the cells responsible for bone resorption. This is achieved through several actions:

Inhibition of Osteoclastogenesis: Estrogens can directly attenuate the differentiation of osteoclast precursor cells (monocytes) into mature, multinucleated osteoclasts. nih.govnordicbioscience.com

Inhibition of Activity: Estrogens can inhibit the bone-resorbing activity of already mature osteoclasts. nih.gov

Estrogens also exert effects on osteoblasts, the bone-forming cells, often by modulating the expression of factors that control osteoclast development, such as Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and Osteoprotegerin (OPG). The observed reduction in N-telopeptide following this compound administration strongly suggests that it engages these classical estrogenic pathways to inhibit osteoclast function and maintain skeletal homeostasis. nih.govresearchgate.net

Differential Effects on Hepatic and Metabolic Parameters

A key feature of this compound's tissue selectivity is its minimal impact on hepatic and metabolic parameters, which contrasts sharply with the effects of other estrogens. nih.gov This compound displays little to no activity on the liver's synthesis of certain globulins and does not significantly alter lipoprotein profiles. nih.govoup.com

Mechanisms Underlying Limited Influence on Serum Globulins (SHBG, CBG)

Clinical investigations have shown that administration of this compound sulfate results in only marginal increases in serum levels of Sex Hormone-Binding Globulin (SHBG) and Corticosteroid-Binding Globulin (CBG). nih.gov These proteins are synthesized in the liver, and their production is typically stimulated by estrogens through receptor-mediated effects on hepatocytes. nih.govnih.govresearchgate.net

The limited effect of this compound on SHBG and CBG is a direct manifestation of its tissue-selective nature. The mechanistic basis for this selectivity is believed to lie in its unique molecular structure as a ring B unsaturated estrogen. oup.com This structure likely influences how the molecule interacts with estrogen receptors in liver cells. The binding of this compound may induce a unique conformational change in the estrogen receptor, leading to the recruitment of a different set of co-activator and co-repressor proteins than classical estrogens. This differential protein complex assembly at the promoter regions of the SHBG and CBG genes in hepatocytes results in significantly lower transcriptional activation and, consequently, only minimal changes in the circulating levels of these globulins.

Vascular Endothelial Function and Arterial Wall Remodeling (Preclinical and In Vitro Mechanistic Studies)

Preclinical and in vitro research specifically investigating the direct effects of this compound on vascular endothelial function and arterial wall remodeling is limited. The available information is primarily derived from broader studies on conjugated equine estrogens (CEE), of which this compound is a component, and from clinical studies assessing surrogate markers of vascular activity. These studies suggest that this compound possesses a unique profile of tissue selectivity, with its primary actions focused on non-vascular tissues.

The general understanding of estrogenic compounds is that they exert protective effects on the cardiovascular system. Estrogen receptors are located in various cells throughout the vasculature, including endothelial cells and vascular smooth muscle cells. oup.com The activation of these receptors, particularly by estradiol (B170435), is known to promote vasodilation, suppress inflammatory responses, and inhibit the proliferation of vascular smooth muscle cells, all of which are key processes in preventing atherosclerosis and adverse arterial remodeling. nih.gov Studies on the complete CEE mixture have shown improvements in endothelial function, such as enhanced flow-mediated vasodilation. nih.govahajournals.org

However, research on isolated this compound sulfate suggests its vascular effects may be minimal. A key clinical study evaluated the tissue-selective actions of this compound in postmenopausal women and found a significant dissociation between its effects on vasomotor symptoms and bone metabolism versus its effects on liver-produced proteins and lipids, which are often used as surrogate markers for vascular effects. oup.comresearchgate.net

While direct mechanistic studies on vascular cells are not available, the clinical data provides insight into the compound's functional phenotype, suggesting a low impact on vascular and hepatic parameters compared to its potent central nervous system and bone effects. nih.gov

Research Findings on Markers Related to Vascular Function

The following table summarizes the key findings from a clinical study on this compound sulfate (Δ8,9-DHES) concerning biochemical markers that can be indirectly related to vascular function.

| Parameter | Baseline (Mean ± SEM) | Change after 12 Weeks of Δ8,9-DHES Treatment (0.125 mg/day) | Significance of Change | Comparison to Estrone Sulfate (1.25 mg/day) |

|---|---|---|---|---|

| Total Cholesterol (mg/dL) | 213 ± 9.2 | No significant change | N/A | Estrone sulfate produced a decrease |

| HDL-C (mg/dL) | Data not specified | No significant change | N/A | Data not specified |

| LDL-C (mg/dL) | Data not specified | No significant change | N/A | Data not specified |

| Triglycerides (mg/dL) | Data not specified | No significant change | N/A | Data not specified |

| Sex Hormone-Binding Globulin (SHBG) (nmol/L) | Data not specified | Modest increase (15-25%) | Significant at 14-42 days | Significantly less than the >100% increase with estrone sulfate |

Data synthesized from Negro-Vilar A, et al. J Clin Endocrinol Metab. 1999. oup.comresearchgate.net

The lack of effect on cholesterol and only a modest impact on the liver-synthesized protein SHBG supports the hypothesis that this compound has a distinct pharmacological profile with limited peripheral activity in the vascular system at clinically effective doses for vasomotor symptoms. oup.comnih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of Delta8,9 Dehydroestrone and Its Metabolites

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation of delta8,9-Dehydroestrone from complex biological matrices and its closely related isomers. The efficiency of these separations is highly dependent on the chosen chromatographic strategies and the chemistry of the stationary phase.

The primary challenge in the chromatographic analysis of this compound is its separation from the isomeric compound, equilin (B196234). In their sulfated forms, this compound-3-sulfate and equilin-3-sulfate differ only in the position of a double bond within the B-ring of the steroid structure. nih.gov This subtle difference makes their separation on conventional reversed-phase columns, such as C18 or other alkyl-bonded silica (B1680970) phases, extremely difficult, often resulting in co-elution. nih.govmadbarn.com

Research has demonstrated that while standard C18 columns fail to resolve these isomers, partial separation can be achieved using phenyl-bonded silica phases. nih.gov However, for complete baseline separation, more advanced stationary phases are necessary. The development of methods capable of resolving these isomers is critical for the accurate quantification of each compound in preparations containing conjugated equine estrogens. nih.govnih.gov

The key to successfully separating this compound and equilin isomers lies in the unique selectivity of certain stationary phase chemistries. Porous graphitic carbon (PGC) and carbon-coated zirconia have emerged as highly effective materials for this application. nih.govmadbarn.com

PGC columns, such as the Hypercarb™, offer a distinct retention mechanism compared to silica-based phases. dshs-koeln.de The flat, crystalline surface of PGC allows for separations based on the planarity and electronic interactions of the analyte with the graphite (B72142) surface. researchgate.nettandfonline.com This unique characteristic enables the separation of closely related structural isomers that are inseparable on traditional reversed-phase columns. dshs-koeln.denih.gov Studies have shown that PGC columns can achieve baseline separation of this compound sulfate (B86663) and equilin sulfate with resolutions as high as 19. nih.gov

Carbon-coated zirconia (Zr-CARB) is another stationary phase that provides excellent resolution for these challenging isomers, with reported resolutions routinely exceeding three. nih.govresearchgate.net Zirconia-based supports are known for their exceptional chemical and thermal stability, allowing for a wider range of mobile phase pH and temperature conditions. researchgate.nethplc.eu The carbon coating on the zirconia particles provides a surface with unique selectivity for geometric isomers. hplc.eu

The table below summarizes the performance of different stationary phases in the separation of this compound sulfate and equilin sulfate.

| Stationary Phase | Separation Outcome | Resolution (Rs) | Reference |

| C18 (Alkyl-bonded silica) | No separation | Not applicable | nih.govmadbarn.com |

| Phenyl-bonded silica | Partial separation | ~1.5 | nih.gov |

| Carbon-Coated Zirconia (Zr-CARB) | Baseline separation | > 3.0 | nih.govresearchgate.net |

| Porous Graphitic Carbon (PGC) | Baseline separation | Up to 19 | nih.gov |

Method Development and Validation for Trace Analysis in Biological Matrices

The development and validation of analytical methods for the trace analysis of this compound and its metabolites in biological matrices such as plasma, urine, or tissue extracts are essential to ensure the reliability of the obtained data. researchgate.netresearchgate.net A typical validation process, often following guidelines from regulatory bodies, includes the assessment of several key parameters.

A robust sample preparation procedure is the first step and is crucial for removing interfering substances from the biological matrix. sigmaaldrich.com Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are commonly employed. youtube.comunivie.ac.at

The validation of the analytical method itself involves demonstrating its performance in terms of:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically evaluated at both intra-day and inter-day levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample.

Matrix Effects: The influence of co-eluting, undetected matrix components on the ionization of the target analyte, which can lead to ion suppression or enhancement. msacl.org

The table below outlines typical performance characteristics for a validated LC-MS/MS method for steroid analysis in biological fluids.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Coefficient of Determination, r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |

| Precision (% RSD or % CV) | ≤ 15% (≤ 20% at LOQ) |

| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5-10 times the blank response |

| Recovery | Consistent, precise, and reproducible |

By employing these advanced analytical methodologies and adhering to rigorous validation procedures, researchers can obtain accurate and reliable data on the concentrations and metabolic profiles of this compound in various biological systems.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The unambiguous structural elucidation and rigorous purity assessment of this compound and its metabolites are fundamentally reliant on a suite of advanced spectroscopic techniques. These methods provide detailed information regarding the molecule's atomic composition, connectivity, and stereochemistry, and are equally crucial for identifying and quantifying any impurities. While specific experimental spectroscopic data for this compound is not widely available in publicly accessible literature, this section outlines the principal spectroscopic methodologies that are conventionally applied to the analysis of steroidal compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the de novo structural determination of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the complete chemical structure.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, characteristic signals would be expected for the aromatic protons of the A-ring, the olefinic protons in the B-ring, and the various aliphatic protons of the steroid nucleus.

¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts of the carbon signals are highly informative for identifying the types of carbon atoms present (e.g., carbonyl, aromatic, olefinic, aliphatic).

2D NMR Techniques: Two-dimensional NMR experiments are essential for establishing the connectivity between atoms. For instance, Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals long-range couplings between protons and carbons, allowing for the assembly of the complete molecular framework.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C-1 | - | 129.5 |

| C-2 | - | 115.2 |

| C-3 | - | 155.0 |

| C-4 | - | 112.8 |

| C-5 | - | 138.1 |

| C-6 | 2.85 (m) | 26.3 |

| C-7 | 2.30 (m) | 29.7 |

| C-8 | - | 134.0 |

| C-9 | - | 126.5 |

| C-10 | - | 132.7 |

| C-11 | 2.15 (m) | 21.5 |

| C-12 | 1.90 (m) | 31.5 |

| C-13 | - | 48.0 |

| C-14 | 2.45 (m) | 49.8 |

| C-15 | 1.80 (m) | 25.8 |

| C-16 | 2.05 (m) | 35.8 |

| C-17 | - | 220.7 |

| C-18 | 0.92 (s) | 13.8 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound and its metabolites.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and subjected to fragmentation. The resulting fragment ions provide valuable information about the structure of the parent molecule. For this compound, characteristic fragmentation pathways would involve cleavages of the steroid rings and the loss of small neutral molecules.

Hypothetical Mass Spectrometry Data for this compound

| Technique | Parameter | Hypothetical Value |

| HRMS | Calculated m/z [M+H]⁺ | 269.1536 |

| Measured m/z [M+H]⁺ | 269.1532 | |

| MS/MS | Precursor Ion (m/z) | 269.15 |

| Major Fragment Ions (m/z) | 251.14, 225.13, 199.11, 183.10, 157.08 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the phenolic hydroxyl group, the carbonyl group of the five-membered D-ring, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds.

Hypothetical Infrared Spectroscopy Data for this compound

| Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| O-H (phenolic) | 3300-3500 (broad) |

| C=O (ketone) | 1720-1740 |

| C=C (aromatic) | 1500-1600 |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would be expected to exhibit absorption maxima characteristic of its conjugated diene system within the steroid B-ring and the phenolic A-ring. This technique is also valuable for quantitative analysis and for assessing the purity of the compound.

Hypothetical UV-Vis Spectroscopy Data for this compound

| Solvent | Hypothetical λmax (nm) |

| Ethanol | 280, 230 |

| Methanol | 281, 231 |

The collective application of these spectroscopic techniques provides a comprehensive characterization of this compound and its metabolites, ensuring accurate structural assignment and a high degree of confidence in its purity.

Preclinical and in Vitro Research Models for Delta8,9 Dehydroestrone Investigations

Cell-Based Assays for Estrogen Receptor Activation, Ligand Binding, and Gene Reporter Studies

Cell-based assays are fundamental in determining the estrogenic activity of compounds like delta8,9-Dehydroestrone. These assays can quantify the ability of a compound to bind to estrogen receptors (ERα and ERβ) and subsequently activate the transcription of estrogen-responsive genes.

Gene Reporter Assays: Gene reporter assays are instrumental in assessing the transcriptional activation of estrogen receptors by a ligand. A common approach involves using a cell line, such as the human liver cancer cell line HepG2, which is transiently transfected with an estrogen receptor α (ERα) expression vector and a reporter construct containing multiple estrogen response elements (EREs) upstream of a reporter gene, such as luciferase (3×ERE-TATA-Luc). When cells are treated with an estrogenic compound like this compound, the activated ERα binds to the EREs, driving the expression of the luciferase gene. The resulting light emission is quantified and serves as a measure of the compound's estrogenic activity. One study utilized this type of assay to investigate the activity of this compound. nih.gov

Table 1: Cell-Based Assays for this compound

| Assay Type | Model System | Endpoint Measured | Relevance for this compound |

|---|---|---|---|

| Competitive Ligand Binding Assay | Rat uterine cytosol or recombinant human ER | Relative binding affinity for ERα and ERβ | To determine the direct interaction and binding strength of the compound with estrogen receptors. |

| Luciferase Reporter Gene Assay | HepG2 cells transfected with ERα and 3×ERE-TATA-Luc | Transcriptional activation of estrogen-responsive genes | To quantify the functional estrogenic activity of the compound. nih.gov |

Primary Neuronal Culture Models for Neuroprotection, Neuronal Viability, and Synaptic Function Studies

Primary neuronal cultures provide a valuable in vitro system to investigate the potential neuroprotective effects of estrogenic compounds. These cultures, typically derived from specific brain regions of embryonic rodents like the cortex or hippocampus, allow for the direct assessment of a compound's impact on neuronal survival and function in a controlled environment.

For a compound like this compound, which is a component of conjugated equine estrogens known to have neuroactive properties, primary neuronal cultures would be an appropriate model to study its effects on:

Neuronal Viability: To assess neuroprotection, cultured neurons can be exposed to various neurotoxic insults, such as glutamate excitotoxicity, oxidative stress (e.g., hydrogen peroxide), or beta-amyloid peptides, in the presence or absence of this compound. Neuronal viability can then be quantified using assays like the MTT assay or by staining for live and dead cells.

Synaptic Function: The influence of this compound on synaptic plasticity and function can be examined by analyzing changes in the expression of synaptic proteins (e.g., synaptophysin, PSD-95), dendritic spine morphology, and neuronal network activity.

While specific studies on this compound in primary neuronal cultures are not widely reported, the neuroprotective effects of other estrogens, such as estrone (B1671321), have been demonstrated in these models against NMDA-induced toxicity. vu.nl

Bone Cell Culture Systems for Osteogenic and Osteoclastic Activity Assessment

Given the known effects of estrogens on bone metabolism, in vitro bone cell culture systems are essential for dissecting the specific actions of this compound on bone formation and resorption.

Osteoblast Cultures: Primary osteoblasts or osteoblast-like cell lines (e.g., MC3T3-E1) are used to study the effects on bone formation. Key parameters to assess the osteogenic activity of this compound would include:

Cell proliferation and differentiation: Measuring markers of osteoblast differentiation such as alkaline phosphatase (ALP) activity and the expression of genes like Runx2 and osteocalcin.

Matrix mineralization: Quantifying the deposition of calcium and phosphate in the extracellular matrix.

Osteoclast Cultures: To investigate the impact on bone resorption, osteoclasts can be generated in vitro from bone marrow macrophages or cell lines like RAW 264.7 by stimulation with RANKL. The effects of this compound on osteoclastogenesis and activity can be assessed by:

Osteoclast formation: Counting the number of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells.

Resorptive activity: Culturing osteoclasts on bone-mimetic substrates and measuring the area of resorption pits.

Clinical data indicates that this compound sulfate (B86663) suppresses bone resorption markers in postmenopausal women, suggesting a direct or indirect effect on osteoclast activity. nih.gov

Table 2: Bone Cell Culture Models for this compound

| Cell Type | Model System | Key Parameters Measured | Relevance for this compound |

|---|---|---|---|

| Osteoblasts | Primary osteoblasts or MC3T3-E1 cells | ALP activity, Runx2/osteocalcin expression, matrix mineralization | To evaluate the potential of the compound to promote bone formation. |

| Osteoclasts | Bone marrow macrophages or RAW 264.7 cells | TRAP-positive cell count, resorption pit area | To assess the ability of the compound to inhibit bone resorption. |

Ovariectomized Animal Models for Investigating Reproductive and Neurobiological Outcomes

The ovariectomized (OVX) rodent model is a widely used and accepted preclinical model to simulate menopause and study the effects of estrogen deficiency and replacement therapies. This model is highly relevant for investigating the in vivo effects of this compound on various physiological systems.

In OVX models, the removal of the ovaries leads to a significant decline in endogenous estrogen levels, resulting in physiological changes that mimic those seen in postmenopausal women, such as:

Reproductive tract atrophy: Uterine weight is a common biomarker for estrogenic activity.

Bone loss: Changes in bone mineral density and markers of bone turnover can be monitored.

Neurobiological changes: Alterations in cognitive function, mood, and thermoregulation (hot flashes) can be assessed through behavioral tests.

By administering this compound to OVX animals, researchers can evaluate its ability to prevent or reverse these changes, providing insights into its potency and tissue selectivity. For instance, studies in postmenopausal women have already shown that this compound sulfate effectively suppresses hot flushes and gonadotropin secretion, indicating its central activity. nih.gov

Comparative In Vitro and In Vivo Approaches for Tissue Selectivity Profiling

A key characteristic of this compound is its distinct tissue selectivity. nih.gov A comprehensive understanding of this profile requires a comparative approach, integrating both in vitro and in vivo data.

In Vitro Assays: A panel of cell-based assays using cell lines derived from different tissues (e.g., breast cancer cells, endometrial cells, neuronal cells, bone cells) can be used to determine the relative potency of this compound in different target tissues.

In Vivo Studies: The findings from in vitro assays can then be correlated with results from in vivo models, such as the OVX rat, where the effects on various organs (e.g., uterus, bone, brain) can be measured simultaneously.

This comparative profiling allows for the classification of this compound as a selective estrogen receptor modulator (SERM), a compound that exhibits agonist activity in some tissues (e.g., bone, brain) and antagonist or weak agonist activity in others (e.g., uterus, breast). Preclinical data, in conjunction with clinical findings, support the concept that this compound is an active estrogen with a unique pharmacological profile, showing significant clinical activity on vasomotor and neuroendocrine parameters and in bone preservation, while having minimal effects on other peripheral parameters typically affected by estrogens. nih.gov

Comparative Pharmacological and Biological Activity Analyses of Delta8,9 Dehydroestrone

Distinctions in Activity and Receptor Interactions from Major Endogenous Estrogens (e.g., 17β-Estradiol, Estrone)

Delta-8,9-dehydroestrone and its active metabolite, 8,9-dehydro-17β-estradiol, exhibit a pharmacological profile that is markedly different from that of the primary endogenous estrogens, 17β-estradiol (E2) and estrone (B1671321) (E1). wikipedia.org The most significant distinction lies in its tissue-selective estrogenic activity, behaving as a potent estrogen agonist in some tissues while demonstrating weak or no activity in others. nih.govoup.com

A clinical study in postmenopausal women revealed that a low dose of Δ⁸,⁹-DHES (0.125 mg/day) was as effective as a much higher dose of estrone sulfate (B86663) (1.25 mg/day) in suppressing vasomotor symptoms, with over 95% reduction in hot flushes. nih.govoup.com Similarly, it significantly suppressed gonadotropin (FSH and LH) secretion and reduced a bone resorption marker (urinary N-telopeptide) by approximately 40%, an effect comparable to that of the higher dose of estrone sulfate. nih.govresearchgate.net However, unlike estrone sulfate, Δ⁸,⁹-DHES had no significant impact on total cholesterol, low-density lipoprotein (LDL) cholesterol, or high-density lipoprotein (HDL) cholesterol levels. nih.gov Furthermore, it only caused marginal increases in serum globulins like sex hormone-binding globulin (SHBG) and corticosteroid-binding globulin (CBG). nih.gov

This tissue selectivity can be partly explained by its differential binding to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). While 17β-estradiol is the most potent endogenous estrogen and binds with high affinity to both ERα and ERβ, data suggests that 8,9-dehydroestrone (B195169) has a lower relative binding affinity for both receptors compared to estradiol (B170435). oup.com

| Parameter | This compound Sulfate (0.125 mg/day) | Estrone Sulfate (1.25 mg/day) |

|---|---|---|

| Suppression of Hot Flushes | >95% | ~89% |

| Suppression of Bone Resorption Marker (N-telopeptide) | ~40% | ~40% |

| Suppression of Gonadotropins (FSH & LH) | Significant | Significant |

| Effect on Total Cholesterol | Not significant | - |

| Effect on LDL Cholesterol | Not significant | - |

| Effect on HDL Cholesterol | Not significant | - |

| Effect on SHBG & CBG | Marginal increase | - |

Comparative Biological Profile with Other Conjugated Equine Estrogen Components (e.g., Equilin (B196234), Equilenin)

Delta-8,9-dehydroestrone is part of a family of "ring B unsaturated estrogens" unique to conjugated equine estrogen preparations, which also includes equilin and equilenin. nih.gov These compounds share a common structural feature—the unsaturated B-ring—that distinguishes them from human estrogens and contributes to a shared, yet individually distinct, biological profile. stanfordhealthcare.org

Research suggests that, in contrast to 17β-estradiol which signals through both ERα and ERβ, the biological effects of ring B unsaturated estrogens are primarily mediated by ERβ. nih.govresearchgate.net Equilin, for instance, functions as a partial ER agonist with a higher binding affinity for ERβ than ERα. researchgate.net The binding affinity of equilin for both estrogen receptors is lower than that of 17β-estradiol. researchgate.net

Comparative Analysis with Synthetic Estrogens and Established Selective Estrogen Receptor Modulators (SERMs)

The tissue-selective profile of delta-8,9-dehydroestrone has led to its characterization as a naturally occurring selective estrogen receptor modulator (SERM). transfemscience.org SERMs are compounds that exhibit estrogenic (agonist) activity in some tissues and anti-estrogenic (antagonist) activity in others. nih.gov

Established SERMs like tamoxifen (B1202) and raloxifene (B1678788) are widely used in clinical practice. nih.gov For instance, both tamoxifen and raloxifene act as estrogen antagonists in breast tissue, making them effective for breast cancer prevention in high-risk women. jwatch.org In bone, they mimic the effects of estrogen, hence their use in preventing osteoporosis. jwatch.org However, their effects on other tissues vary; tamoxifen has a stimulatory effect on the uterus, whereas raloxifene does not. nih.gov

Delta-8,9-dehydroestrone's profile shows a similar pattern of tissue selectivity. Its strong agonist effects on the central nervous system (suppressing hot flushes) and bone are desirable estrogenic actions. nih.govtransfemscience.org Conversely, its lack of significant impact on hepatic parameters like lipid and globulin production is a key distinction from potent synthetic estrogens like ethinyl estradiol, which are known to have dramatic effects on these markers. nih.govnih.gov This profile suggests that delta-8,9-dehydroestrone may offer some of the benefits of estrogen therapy with a potentially different and more selective range of actions, aligning it with the therapeutic concept of SERMs. transfemscience.org

| Compound | Bone | Brain (Vasomotor Symptoms) | Liver (Lipid/Globulin Synthesis) | Breast | Uterus |

|---|---|---|---|---|---|

| 17β-Estradiol | Agonist | Agonist | Agonist | Agonist | Agonist |

| This compound | Agonist | Agonist | Neutral/Weak Agonist | - | - |

| Tamoxifen | Agonist | Neutral/Weak Agonist | Agonist | Antagonist | Agonist |

| Raloxifene | Agonist | Antagonist | Agonist | Antagonist | Antagonist |

Structure-Activity Relationship (SAR) Studies Correlating Molecular Structure with Estrogenic and Tissue-Selective Effects

The unique biological activity of delta-8,9-dehydroestrone is intrinsically linked to its molecular structure, particularly the presence of a double bond in the B-ring at the C8-C9 position. wikipedia.org Structure-activity relationship (SAR) studies of estrogens aim to correlate specific structural features with biological outcomes, such as receptor binding, potency, and tissue selectivity.

The introduction of the unsaturated B-ring in equine estrogens, including delta-8,9-dehydroestrone, leads to several structural changes compared to the planar A-ring and saturated B, C, and D rings of human estrogens. These alterations can affect how the ligand binds to the estrogen receptor's ligand-binding domain (LBD). stanfordhealthcare.org Each unique estrogen-receptor complex can adopt a distinct conformation, which in turn influences its interaction with co-activator and co-repressor proteins. This differential recruitment of co-regulators is a key mechanism underlying the tissue-specific actions of estrogens and SERMs. oup.com

Studies on CEE components suggest that factors such as decreased ligand flexibility and reduced hydrophobicity due to the unsaturated B-ring contribute to a lower potency at ERα. stanfordhealthcare.org The altered shape of the steroid nucleus can also lead to the loss of crucial hydrogen bonds between the ligand and the receptor, such as the one between the 17-hydroxyl group and the amino acid histidine 524 in the ERα LBD. stanfordhealthcare.org The preference of ring B unsaturated estrogens for ERβ further underscores the importance of their unique structure in determining their biological activity profile. nih.gov Therefore, the 8,9-double bond in delta-8,9-dehydroestrone is a critical determinant of its distinct, tissue-selective estrogenic and SERM-like properties.

Future Directions and Emerging Research Avenues for Delta8,9 Dehydroestrone

Elucidation of Novel Signaling Cascades and Unidentified Molecular Targets

Key research questions that need to be addressed include:

Receptor Binding and Activation: A thorough characterization of the binding affinities of delta-8,9-dehydroestrone and its metabolites for ERα and ERβ is a critical first step. Comparative studies with other estrogens will help to delineate its unique receptor interaction profile.

Non-Genomic Signaling: Investigation into the ability of delta-8,9-dehydroestrone to initiate rapid, non-genomic signaling events at the cell membrane is warranted. This includes exploring its potential to interact with G-protein coupled estrogen receptors (GPER) and other membrane-associated ERs, which could explain its tissue-selective effects.

Downstream Signaling Pathways: Once receptor interactions are better understood, the downstream signaling cascades activated by delta-8,9-dehydroestrone need to be mapped. This will involve investigating its influence on key pathways such as the MAPK/ERK and PI3K/Akt pathways, which are known to be modulated by other estrogens.

| Compound | ERα Binding Affinity (RBA %) | ERβ Binding Affinity (RBA %) |

| 8,9-Dehydroestrone (B195169) | 19 | 32 |

| 8,9-Dehydro-17β-estradiol | 68 | 72 |

Data represents Relative Binding Affinity (RBA) compared to 17β-estradiol.

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Define its Biological Signature

To gain a holistic understanding of the cellular and systemic effects of delta-8,9-dehydroestrone, the application of advanced omics technologies is indispensable. These approaches will enable the identification of a unique "biological signature" for the compound, distinguishing its effects from other estrogens.

Proteomics: Large-scale quantitative proteomics can be employed to analyze changes in the proteome of target cells and tissues following treatment with delta-8,9-dehydroestrone. A study on conjugated equine estrogens (CEE), of which delta-8,9-dehydroestrone is a component, revealed alterations in a significant portion of the serum proteome, affecting proteins involved in coagulation, metabolism, and osteogenesis. nih.govnih.gov Future proteomics studies should focus on the isolated effects of delta-8,9-dehydroestrone to pinpoint its specific protein targets and modulated pathways.

Metabolomics: Metabolomic profiling will be crucial for identifying the metabolic pathways influenced by delta-8,9-dehydroestrone. This will provide insights into its effects on cellular energy metabolism, lipid profiles, and other key metabolic functions. Understanding the metabolic fate of delta-8,9-dehydroestrone itself is also a critical aspect that can be addressed through metabolomic approaches. researchgate.net

Development of Targeted Research Probes and Analogues for Mechanistic Studies

The development of specialized chemical tools is a prerequisite for detailed mechanistic studies of delta-8,9-dehydroestrone.

Labeled Analogues: The synthesis of isotopically labeled versions of delta-8,9-dehydroestrone (e.g., with 13C or 3H) is essential for pharmacokinetic studies, receptor binding assays, and metabolic tracing.

Fluorescent Probes: The creation of fluorescently tagged delta-8,9-dehydroestrone analogues would enable the visualization of its subcellular localization and trafficking in real-time. This would be invaluable for studying its interaction with intracellular receptors and potential membrane-initiated signaling.

Photoaffinity Labels: The development of photoaffinity labels based on the delta-8,9-dehydroestrone scaffold could be used to covalently label and identify its binding partners, including potentially novel receptors or interacting proteins.

Exploration of delta-8,9-Dehydroestrone's Fundamental Role in Specific Disease Pathophysiology (Mechanistic Focus)

Building on preliminary findings, future research should delve into the specific mechanisms by which delta-8,9-dehydroestrone may influence the pathophysiology of various diseases.

Osteoporosis: Clinical data indicates that delta-8,9-dehydroestrone sulfate (B86663) can suppress bone resorption markers. nih.gov Future studies should focus on its direct effects on osteoclast and osteoblast function. Investigating its influence on the RANKL/OPG signaling pathway in bone cells will be key to understanding its bone-protective effects.

Neurodegenerative Diseases: The neuroprotective potential of delta-8,9-dehydroestrone warrants further investigation. nih.gov Mechanistic studies should explore its ability to modulate pathways involved in neuronal survival, inflammation, and oxidative stress in the context of diseases like Alzheimer's and Parkinson's. For instance, research could examine its impact on the expression of neuroprotective factors and its interaction with pathways implicated in neurodegeneration, such as those involving huntingtin protein. nih.gov

Cardiovascular Disease: While the cardiovascular effects of conjugated equine estrogens have been complex and debated, the specific contribution of delta-8,9-dehydroestrone remains unclear. equimed.com Future research should investigate its impact on vascular endothelial function, lipid metabolism, and inflammatory processes within the cardiovascular system to clarify its potential role in cardiovascular health.

Methodological Advancements in Preclinical Modeling and In Vitro Systems for Enhanced Translational Potential

To improve the translation of preclinical findings to clinical applications, it is crucial to utilize and develop more sophisticated and physiologically relevant model systems.

3D Organoid Models: The use of three-dimensional (3D) organoid cultures derived from human tissues (e.g., bone, endometrium, or even brain) will provide a more accurate representation of the in vivo environment compared to traditional 2D cell cultures. physiology.orgnih.gov These models can be used to study the tissue-specific effects of delta-8,9-dehydroestrone and to screen for its efficacy and potential toxicity in a more human-relevant context.

Microphysiological Systems (MPS): "Organ-on-a-chip" or microphysiological systems offer the potential to model the interactions between different organ systems. nih.gov An MPS incorporating liver, bone, and neuronal cells, for example, could be used to study the metabolism of delta-8,9-dehydroestrone and its downstream effects on target tissues in an integrated manner.

Humanized Animal Models: The development and use of humanized animal models, such as mice with transplanted human cells or tissues, can provide a more accurate in vivo platform for studying the human-specific responses to delta-8,9-dehydroestrone.